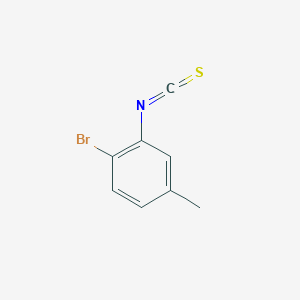
2-Bromo-5-methylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Heterocycles: Resulting from cyclization reactions.
Oxidized/Reduced Derivatives: Depending on the specific conditions used.
Scientific Research Applications
2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but with a hydroxyl group instead of an isothiocyanate group.
2-Bromo-5-methoxyphenylisothiocyanate: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-methylbenzonitrile: Similar structure with a nitrile group instead of an isothiocyanate group
Uniqueness
2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
1-bromo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
InChI Key |
BTAYJZVIZXCLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


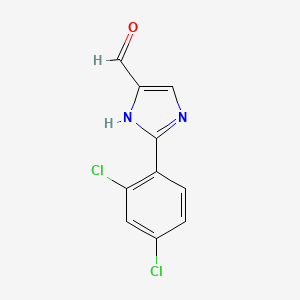

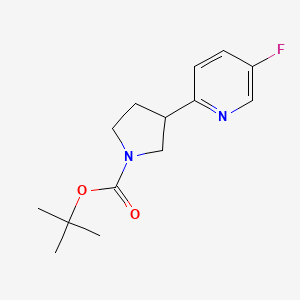
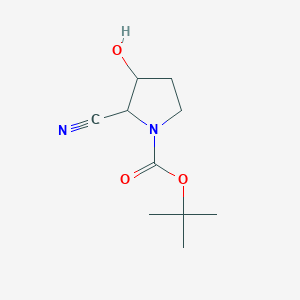
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)


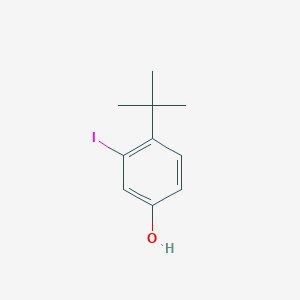
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)

![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
